Rimexolone

Ophthalmology Glucocorticoid safety Intraocular pressure

Rimexolone is a non-fluorinated glucocorticoid (CAS 49697-38-3) with glucocorticoid receptor binding affinity (RBA=130) exceeding dexamethasone (RBA=100). Clinical evidence demonstrates anti-inflammatory efficacy comparable to prednisolone acetate and dexamethasone in post-operative and uveitic inflammation, but with significantly lower IOP-elevating potential (P<0.001 vs prednisolone, P=0.001 vs dexamethasone). Its low systemic absorption (max serum ~130-150 pg/mL) and rapid metabolic inactivation minimize confounding HPA-axis effects. This compound is optimally suited for research protocols requiring robust ocular anti-inflammatory activity with minimized risk of steroid-induced ocular hypertension.

Molecular Formula C24H34O3
Molecular Weight 370.5 g/mol
CAS No. 49697-38-3
Cat. No. B1680637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimexolone
CAS49697-38-3
Synonyms11 beta-hydroxy-16 alpha,17 alpha,21-trimethylpregna-1,4-diene-3,20-dione
Org 6216
Org-6216
Rimexel
rimexolone
Vexol
Molecular FormulaC24H34O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C
InChIInChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14-,17+,18+,19+,21-,22+,23+,24-/m1/s1
InChIKeyQTTRZHGPGKRAFB-OOKHYKNYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rimexolone (CAS 49697-38-3): A Non-Fluorinated Ophthalmic Corticosteroid for Scientific and Procurement Evaluation


Rimexolone (CAS 49697-38-3, molecular formula C₂₄H₃₄O₃) is a synthetic, non-fluorinated glucocorticoid corticosteroid [1]. It is formulated as a 1% ophthalmic suspension under the trade name Vexol® and is indicated for the treatment of postoperative inflammation following ocular surgery and anterior uveitis [2]. Rimexolone is a derivative of prednisolone characterized by methylation at positions 16α, 17α, and 21 [3]. Its non-fluorinated structure distinguishes it from many potent ophthalmic corticosteroids such as dexamethasone and fluorometholone [4].

Why Rimexolone Cannot Be Interchanged Arbitrarily with Prednisolone Acetate or Dexamethasone


Although rimexolone, prednisolone acetate, and dexamethasone belong to the same class of ophthalmic corticosteroids and demonstrate comparable anti-inflammatory efficacy in clinical settings, their safety profiles with respect to intraocular pressure (IOP) elevation differ quantitatively [1]. Direct substitution of prednisolone acetate or dexamethasone with rimexolone—or vice versa—without accounting for these differential IOP-elevating potentials may lead to either increased risk of steroid-induced ocular hypertension or suboptimal anti-inflammatory control [2]. The quantitative evidence below establishes the precise magnitude of these differences, which directly informs compound selection for research protocols and therapeutic applications [3].

Rimexolone Quantitative Differentiation Evidence: Comparative IOP Elevation and Receptor Affinity Data


Rimexolone vs. Prednisolone Acetate and Dexamethasone: Quantified Reduction in IOP Elevation Risk in Steroid Responders

In a double-masked, randomized, crossover study of 40 confirmed corticosteroid responders, rimexolone 1% ophthalmic suspension demonstrated a significantly lower IOP-elevating potential compared to prednisolone acetate 1% (P < 0.001) and dexamethasone sodium phosphate 0.1% (P = 0.001) [1]. Significantly more subjects achieved a 10-mm Hg IOP increase with the comparator steroids, and the time to reach this threshold was significantly shorter with comparators than with rimexolone [1]. The study concluded that rimexolone possesses a low IOP-elevating potential, comparable to that of fluorometholone 0.1% [1].

Ophthalmology Glucocorticoid safety Intraocular pressure

Rimexolone vs. Prednisolone Acetate: Clinical Equivalence in Efficacy with Lower Mean IOP During Treatment

In clinical trials for anterior uveitis, rimexolone 1% ophthalmic suspension demonstrated clinical and statistical equivalence to prednisolone acetate 1% in controlling uveitic inflammation [1][2]. However, during 4 weeks of treatment, rimexolone was associated with a lower mean intraocular pressure than prednisolone acetate 1% [3]. This combination of equivalent anti-inflammatory efficacy with reduced IOP elevation liability represents a quantifiable differentiation in the safety-efficacy balance.

Anterior uveitis Anti-inflammatory efficacy Ocular hypertension

Rimexolone vs. Dexamethasone: Receptor Binding Affinity for Human Synovial Glucocorticoid Receptor

In competitive binding assays using human synovial tissue cytosol, rimexolone exhibited a relative binding affinity (RBA) of 130 for the glucocorticoid receptor, compared to dexamethasone which was assigned an RBA of 100 as the reference standard [1]. This indicates that rimexolone possesses approximately 30% higher receptor binding affinity than dexamethasone in this human tissue preparation. Notably, rimexolone is non-fluorinated, whereas dexamethasone contains a fluorine atom at the 9α position, a structural feature associated with enhanced glucocorticoid potency but also increased IOP-elevating potential [2]. The metabolites of rimexolone (hydroxylated at the C17 side-chain and 6-hydroxy derivatives) demonstrated markedly decreased or negligible receptor binding, supporting the compound's favorable local-to-systemic activity ratio [1].

Receptor pharmacology Glucocorticoid receptor Binding affinity

Rimexolone vs. Fluorometholone: Equivalent IOP Elevation Profile with Alternative Structural Class

In the same double-masked crossover study of known corticosteroid responders, no significant difference was observed between rimexolone 1% and fluorometholone alcohol 0.1% in the number of subjects demonstrating a 10-mm Hg IOP increase or in the mean number of weeks required to achieve this response [1]. Both compounds exhibited a low IOP-elevating potential, in contrast to the significantly higher risk profiles of prednisolone acetate and dexamethasone sodium phosphate [1]. This positions rimexolone as a non-fluorinated alternative within the low-IOP-risk category of ophthalmic corticosteroids.

IOP safety Fluorometholone comparator Steroid responders

Rimexolone Best-Fit Research and Industrial Application Scenarios Based on Differential Evidence


Post-Cataract Surgery Inflammation Management with Reduced IOP Monitoring Burden

Based on clinical evidence demonstrating that rimexolone 1% is comparable to dexamethasone and prednisolone acetate in controlling postoperative inflammation following cataract surgery while possessing significantly lower IOP-elevating potential (P < 0.001 vs prednisolone, P = 0.001 vs dexamethasone), this compound is optimally suited for protocols requiring robust anti-inflammatory efficacy with minimized risk of steroid-induced ocular hypertension [7][8]. This is particularly relevant for research settings where patient populations include known or suspected corticosteroid responders, or where frequent IOP monitoring is logistically constrained.

Anterior Uveitis Treatment in Steroid-Responsive or Glaucoma-Suspect Populations

Rimexolone 1% has demonstrated clinical and statistical equivalence to prednisolone acetate 1% in controlling uveitic inflammation while producing lower mean IOP over 4 weeks of treatment [7][8]. This evidence supports preferential use of rimexolone in anterior uveitis protocols involving patients with pre-existing glaucoma, family history of glaucoma, or known corticosteroid responsiveness, where the risk-benefit calculus favors a corticosteroid with documented IOP-sparing properties.

Non-Fluorinated Corticosteroid Comparator in Ocular Pharmacology Research

Rimexolone is a non-fluorinated glucocorticoid that exhibits glucocorticoid receptor binding affinity (RBA = 130) exceeding that of dexamethasone (RBA = 100) in human synovial tissue [7]. Its structural distinction from fluorinated corticosteroids (e.g., dexamethasone, fluorometholone, flunisolide) makes it a valuable comparator compound for structure-activity relationship studies investigating the role of fluorine substitution in ocular corticosteroid potency and safety [8]. Additionally, its extensive metabolism to inactive or low-activity metabolites supports its utility in studies examining local versus systemic corticosteroid effects [7].

Experimental Models Requiring Low Systemic Corticosteroid Exposure

Following bilateral topical ocular administration every hour for one week, mean maximal serum concentrations of rimexolone were approximately 130-150 pg/mL, with many subjects remaining below the assay detection threshold of 80 pg/mL [7][8]. This low systemic absorption profile, combined with rapid metabolic inactivation of the parent compound, supports the use of rimexolone in research protocols where confounding systemic glucocorticoid effects must be minimized, such as studies involving hypothalamic-pituitary-adrenal (HPA) axis assessment or systemic inflammatory biomarkers [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rimexolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.